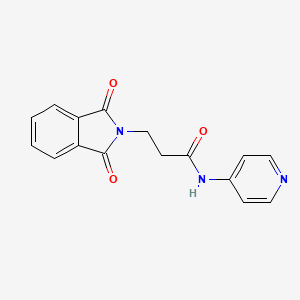

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4-pyridinylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

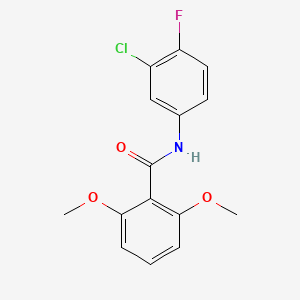

The synthesis of related compounds often involves intricate reactions, highlighting the compound's complex nature. For instance, the synthesis of a structurally similar compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, is achieved through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing a method that might parallel the synthesis of our compound of interest (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

Crystal structure determination via X-ray diffraction is a common approach to analyzing the molecular structure of such compounds, providing detailed insights into their geometric configuration. The mentioned synthesis study also included a crystallographic analysis, revealing a triclinic space group for the compound, which could imply similar structural features for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4-pyridinylpropanamide.

Chemical Reactions and Properties

Research on related compounds includes studies on their reactivity and interaction with other chemical entities. For example, the reactivity of 3-oxo-N-(pyridin-2-yl)butanamide compounds has been extensively investigated, highlighting their potential as precursors for heterocyclic compounds and showcasing the diverse reactivity patterns that might also be observed in our compound of interest (A. Fadda et al., 2015).

Wissenschaftliche Forschungsanwendungen

Organocatalytic Synthesis and Biological Activities

Chen et al. (2009) describe an enantioselective organocatalytic approach for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This method facilitates the rapid construction of spirooxindole skeletons with high stereo- and regioselectivity, indicating potential applications in medicinal chemistry and diversity-oriented synthesis. Theoretical calculations highlighted the mechanism behind the high enantio- and regioselectivity, suggesting applications in the design of molecules with specific biological activities (Chen et al., 2009).

Novel Synthetic Routes to AFDX-Type Compounds

Holzgrabe and Heller (2003) developed a new synthetic route for compounds with affinity to muscarinic M2-receptors, showcasing the versatility of synthesis starting from pipecolic acid, phthalic anhydride, and 3-amino-2-chloropyridine. This method allows modification of key structural elements, potentially leading to the development of new therapeutic agents targeting the muscarinic receptors (Holzgrabe & Heller, 2003).

Synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives

Kobayashi et al. (2009) introduced a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. This process involves the reaction of ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide, followed by a reaction with aryl isocyanates, underlining the potential for creating a variety of biologically active compounds (Kobayashi et al., 2009).

Pyrrolidinyl-spirooxindole Natural Products

Galliford and Scheidt (2007) discussed the significance of the 3,3'-pyrrolidinyl-spirooxindole unit in natural products, which have shown a range of bioactivities. Advances in the synthesis of this heterocyclic system have spurred interest in developing related compounds as medicinal agents, highlighting the importance of this scaffold in drug discovery (Galliford & Scheidt, 2007).

Eigenschaften

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-14(18-11-5-8-17-9-6-11)7-10-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-6,8-9H,7,10H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPPNHVAZVISIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)

![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)

![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5518856.png)

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)

![8-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518879.png)

![2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5518888.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)